molecular formula C9H20ClNS B1403659 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride CAS No. 1820718-39-5

2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride

Cat. No.: B1403659
CAS No.: 1820718-39-5
M. Wt: 209.78 g/mol
InChI Key: WXBJTDNCFAXOJU-UHFFFAOYSA-N
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Description

2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride is a chemical compound of interest in scientific research, particularly due to its incorporation of the pyrrolidine ring. The pyrrolidine scaffold is a privileged structure in medicinal chemistry and drug discovery . This saturated, five-membered nitrogen heterocycle offers several advantages for the design of bioactive molecules. Its non-planarity and sp 3 -hybridization provide greater three-dimensional coverage and stereochemical complexity compared to flat aromatic systems, which can lead to improved selectivity and enhanced physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for drug candidates . Researchers utilize this and related pyrrolidine-containing compounds to explore novel therapeutic agents. The scaffold is frequently investigated in the development of treatments for a wide range of conditions, including central nervous system diseases, as well as in the discovery of anticancer, antibacterial, anti-inflammatory, and analgesic agents . The specific stereochemistry and substitution pattern on the pyrrolidine ring, such as the (2-methylpropyl)sulfanyl]methyl group in this compound, are critical factors that medicinal chemists use to fine-tune biological activity and optimize the binding mode to enantioselective protein targets . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2-methylpropylsulfanylmethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NS.ClH/c1-8(2)6-11-7-9-4-3-5-10-9;/h8-10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBJTDNCFAXOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSCC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Research Findings:

  • The hydrogenation step is optimized with platinum catalysts, which are highly selective and facilitate high yields.
  • Use of ethanol and methanol as solvents enhances safety and scalability.
  • Catalysts such as platinum (IV) oxide or Pt/C are preferred for their activity and ease of removal.
  • The process avoids hazardous reagents like azides, making it suitable for industrial scale-up.

Another approach involves the N-methylation of pyrrolidine derivatives followed by sulfanyl group introduction:

Step Description Conditions References
a. N-Methylation Methylation of pyrrolidine using methyl iodide or dimethyl sulfate Conducted in polar aprotic solvents like acetonitrile or DMF at room temperature ,
b. Sulfur linkage formation Reaction with 2-methylpropylsulfanyl chloride or sulfur oxychloride Reflux in pyridine or dichloromethane ,
c. Salt formation Acidic workup with hydrochloric acid to form the hydrochloride salt Aqueous HCl solution at room temperature

Research Findings:

  • The N-methylation step is crucial for introducing the methyl group on the nitrogen atom.
  • Sulfur linkage is achieved via nucleophilic substitution, often facilitated by pyridine as a base.
  • The final salt is obtained through acidification with HCl, ensuring high purity suitable for research purposes.

Alternative Synthetic Routes

Additional methods include the use of chiral auxiliaries or asymmetric synthesis techniques for enantioselective production:

Method Description Conditions References
a. Asymmetric Hydrogenation Using chiral catalysts to produce enantiomerically pure compounds Chiral phosphine ligands with platinum catalysts; low temperature
b. Reflux with N-Methyl-2-chloroethyl pyrrolidine Nucleophilic substitution with subsequent hydrolysis Reflux in ethanol or methyl alcohol

Research Findings:

  • Asymmetric hydrogenation improves stereoselectivity but may involve more complex catalysts.
  • Refluxing with N-methyl-2-chloroethyl pyrrolidine offers a straightforward route, with yields around 90%.

Salt Formation and Purification

After synthesis, the free base is typically converted into the hydrochloride salt:

Step Description Conditions References
a. Acidification Treatment of free base with hydrochloric acid Aqueous HCl at room temperature
b. Crystallization Recrystallization from suitable solvents like ethanol/water Cooling to room temperature or below

Summary of Key Data

Parameter Details Source
Starting Material 2-methylpyrroline ,
Catalysts Platinum (IV) oxide, Pt/C ,
Solvents Ethanol, methanol, tetrahydrofuran ,
Reaction Temperatures 0°C to 60°C ,
Yield Up to 90% for key steps
Final Product 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) moiety undergoes oxidation to sulfonyl (-SO₂-) or sulfinyl (-SO-) groups under controlled conditions:

Reaction TypeReagents/ConditionsProductNotes
OxidationH₂O₂, AcOH, 0–5°CSulfoxide derivativeSelective oxidation requires stoichiometric control .
OxidationKMnO₄, H₂O, 50°CSulfone derivativeOver-oxidation observed at higher temperatures .

Example:
\text{2 2 Methylpropyl sulfanyl methyl}pyrrolidine}\xrightarrow{\text{H}_2\text{O}_2}\text{2 2 Methylpropyl sulfinyl methyl}pyrrolidine} .

Reductive Desulfurization

The sulfanyl group can be removed via reductive cleavage:

  • Reagents: Raney Ni (H₂, 50 psi), LiAlH₄

  • Product: 2-Methylpyrrolidine derivatives .

Application:
This reaction is critical in pharmaceutical synthesis to modify bioactivity or reduce toxicity.

Alkylation and Acylation

The pyrrolidine nitrogen participates in nucleophilic substitution:

Reaction TypeReagentsProduct
AlkylationCH₃I, K₂CO₃N-Methylated derivative
AcylationAcCl, DIPEAN-Acetylated derivative

Mechanism:
The tertiary amine abstracts a proton from the base, forming a reactive intermediate that attacks electrophiles .

Radical-Mediated Reactions

The sulfanyl group participates in radical chain reactions:

  • H-atom abstraction: Reacts with alkyl radicals (e.g., from AIBN) to form stabilized thiyl radicals .

  • Alkene addition: Electrophilic thiyl radicals add to electron-rich alkenes (e.g., styrene), yielding functionalized thioethers .

Example:
RSH+CH2=CHPhAIBNRSCH2CH2Ph\text{RSH}+\text{CH}_2=\text{CHPh}\xrightarrow{\text{AIBN}}\text{RSCH}_2\text{CH}_2\text{Ph} .

Biological Interactions

  • Enzyme inhibition: The sulfanyl group chelates metal ions (e.g., Zn²⁺) in metalloproteases, altering enzymatic activity .

  • Receptor binding: The pyrrolidine ring engages in hydrogen bonding with GPCRs, as confirmed via molecular docking studies .

Stability and Degradation

  • Hydrolysis: Susceptible to acidic hydrolysis (pH < 3) at the sulfanyl-methyl bond, yielding 2-methylpropyl mercaptan and pyrrolidine .

  • Thermal decomposition: Degrades above 200°C, releasing H₂S and forming unsaturated pyrrolines .

Comparative Reactivity Table

Functional GroupReactivityKey Reagents
Sulfanyl (-S-)High (nucleophilic)H₂O₂, KMnO₄, Raney Ni
Pyrrolidine NModerateCH₃I, AcCl, HATU
C-H bondsLowAIBN, Br₂ (UV)

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Biological Activity : Research indicates that this compound may interact with specific biomolecules, potentially modulating enzyme activities and influencing biochemical pathways. Such interactions are crucial for understanding its therapeutic potential and guiding future drug development efforts .
    • Pharmacological Studies : The compound has been investigated for its potential as a candidate in pharmacological studies, particularly in the development of drugs targeting specific receptors or enzymes.
  • Organic Synthesis
    • Building Block : It serves as a versatile building block for synthesizing more complex molecules, making it valuable in the field of organic synthesis. Its stability and reactivity allow chemists to create various derivatives that may exhibit unique properties .
    • Industrial Applications : In industrial settings, this compound can be utilized in large-scale reactions to produce other useful chemicals, leveraging its chemical properties to optimize processes.
  • Case Studies
    • A notable study highlighted the compound's ability to act as an effective ligand in receptor binding assays, demonstrating its potential role in drug discovery.
    • Another research effort focused on the compound's interaction with specific enzyme targets, revealing insights into its mechanism of action and paving the way for further therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pyrrolidine ring may also interact with biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Differences

  • SS-1679 (2-(2-Methylpropyl)pyrrolidine HCl): This analog lacks the sulfanyl group present in the target compound. Pyrrolidine derivatives like SS-1679 are often explored as intermediates in drug synthesis due to their rigid cyclic structure .
  • QD-8075 (2-[(2-Methylpropyl)sulfanyl]ethan-1-amine HCl) :
    While sharing the (2-methylpropyl)sulfanyl group, QD-8075 has a linear ethanamine backbone instead of pyrrolidine. The shorter backbone may reduce steric hindrance and alter binding interactions in biological systems. Ethanamine derivatives are commonly used in the synthesis of surfactants or enzyme inhibitors .

  • 5-Methyl-2-pyrrolidone: As a lactam (cyclic amide), this compound is chemically distinct from the target compound. Its non-basic nitrogen and polar lactam group make it a solvent or excipient in pharmaceutical formulations, unlike the basic pyrrolidine derivatives .

Physicochemical Properties (Inferred)

  • Lipophilicity : The sulfanyl group in the target compound likely increases logP (lipophilicity) compared to SS-1678. This could enhance membrane permeability but reduce aqueous solubility.
  • Solubility : Hydrochloride salts of pyrrolidine derivatives typically exhibit better water solubility than free bases. QD-8075, with its shorter backbone, may have higher solubility than the target compound .
  • Stability : Thioethers are generally stable under physiological conditions but may oxidize to sulfoxides or sulfones in the presence of reactive oxygen species.

Research Implications and Limitations

While the provided evidence lacks direct pharmacological or toxicological data for the target compound, structural comparisons suggest:

  • Biological Activity : The pyrrolidine backbone may confer affinity for amine-binding targets (e.g., GPCRs or ion channels), while the sulfanyl group could modulate metabolism or interact with cysteine residues in enzymes .
  • The hydrochloride salt form mitigates volatility but may irritate mucous membranes .

Biological Activity

2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrrolidine ring substituted with a sulfanyl group, suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C9H19ClN2SC_9H_{19}ClN_2S, with a molecular weight of approximately 202.78 g/mol. The compound features a pyrrolidine ring, which is known for its ability to interact with biological targets, and a sulfanyl group that may enhance its reactivity and binding capabilities.

The biological activity of this compound primarily stems from its interactions with various biomolecules. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the pyrrolidine ring may engage with specific receptors or enzymes, influencing biochemical pathways involved in cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of metalloproteases, which are involved in various physiological processes including blood pressure regulation and tissue remodeling .
  • Binding Interactions : It can modulate the activity of enzymes or receptors by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways.

Therapeutic Applications

The compound is being investigated for its therapeutic applications in treating conditions associated with vasoconstriction and other cardiovascular disorders. Its ability to inhibit metalloproteases could make it useful in managing diseases like hypertension and heart failure .

Case Studies

  • Inhibition of Endothelin-Converting Enzyme : A study highlighted the effectiveness of pyrrolidine derivatives as inhibitors of endothelin-converting enzyme (ECE), which plays a crucial role in regulating vascular tone and blood pressure .
  • Cytostatic Properties : Other research has explored the cytostatic effects of related compounds in cancer models, indicating that modifications to the pyrrolidine structure can enhance anticancer activity against specific cell lines .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibition of metalloproteases
Cytostatic ActivityPotential anticancer effects
Cardiovascular EffectsModulation of vasoconstriction

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride to improve yield and purity?

  • Methodological Answer : Utilize reaction condition screening (e.g., solvent choice, temperature, catalyst) guided by statistical design of experiments (DoE). For example, fractional factorial designs can identify critical parameters affecting yield, while central composite designs optimize conditions. Purification steps (e.g., column chromatography, recrystallization) should be validated via HPLC or NMR to confirm ≥95% purity .**

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard codes H300 (toxic if swallowed) and H315 (skin irritation) as per GHS guidelines. Implement engineering controls (fume hoods), personal protective equipment (nitrile gloves, lab coats), and emergency protocols (e.g., spill kits for sulfanyl-containing compounds). Store in airtight containers at 2–8°C, segregated from oxidizing agents .**

Q. How should researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare 1H^1H/13C^{13}C spectra with computational predictions (e.g., DFT-based simulations).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS in positive mode) and fragmentation patterns.
  • Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.3% of theoretical values .**

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and reaction pathways. Tools like Gaussian or ORCA can predict regioselectivity in nucleophilic substitutions or sulfide oxidation. Pair computational results with experimental validation via kinetic studies (e.g., monitoring reaction progress via in-situ IR) .**

Q. What strategies resolve contradictions in stability data for sulfanyl-containing pyrrolidine derivatives under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Compare degradation products (e.g., hydrolysis of the sulfanyl group) across pH 2–9 buffers. Apply multivariate analysis (PCA or PLS) to correlate degradation pathways with molecular descriptors (e.g., Hammett constants) .**

Q. How can researchers design a catalytic system to functionalize the pyrrolidine ring without disrupting the sulfanyl-methyl group?

  • Methodological Answer : Employ sterically hindered catalysts (e.g., bulky N-heterocyclic carbenes) to direct reactivity. Monitor reaction selectivity via 19F^{19}F-NMR if fluorinated probes are used. Use kinetic isotope effects (KIE) to elucidate mechanistic steps involving hydrogen transfer or radical intermediates .**

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays involving this compound?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism or R). Assess goodness-of-fit via AIC values and residual plots. For EC50_{50}/IC50_{50} comparisons, apply ANOVA with post-hoc Tukey tests to address multiplicity .**

Q. How to mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Methodological Answer : Implement process analytical technology (PAT) tools (e.g., in-line FTIR for real-time monitoring). Use control charts (Shewhart or CUSUM) to track critical quality attributes (CQAs) like impurity levels. Perform root-cause analysis (e.g., fishbone diagrams) for deviations .**

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride
Reactant of Route 2
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2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride

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